

# TAPI-2 and ADAM10: A Guide to Understanding Cross-reactivity and Selecting Alternatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TAPI-2

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For researchers, scientists, and drug development professionals, understanding the specificity of chemical inhibitors is paramount to obtaining reliable experimental results and developing targeted therapeutics. This guide provides a comprehensive comparison of **TAPI-2**, a broad-spectrum metalloproteinase inhibitor, and its cross-reactivity with ADAM10. We present experimental data, detailed protocols for assessing inhibitor activity, and a survey of more selective alternatives.

**TAPI-2** is a hydroxamate-based inhibitor widely used in research to block the activity of a class of enzymes known as a disintegrin and metalloproteinases (ADAMs) and matrix metalloproteinases (MMPs). Its primary target is often considered to be the Tumor Necrosis Factor- $\alpha$  Converting Enzyme (TACE), also known as ADAM17. However, significant cross-reactivity with other ADAM family members, particularly ADAM10, has been reported, which can complicate the interpretation of experimental outcomes.

## Inhibitor Specificity: A Quantitative Comparison

The inhibitory activity of **TAPI-2** and several alternative compounds against ADAM10 and ADAM17 is summarized in the table below. The data, presented as IC<sub>50</sub> (half-maximal inhibitory concentration) and K<sub>i</sub> (inhibition constant) values, are compiled from various biochemical and cellular assays. Lower values indicate higher potency.

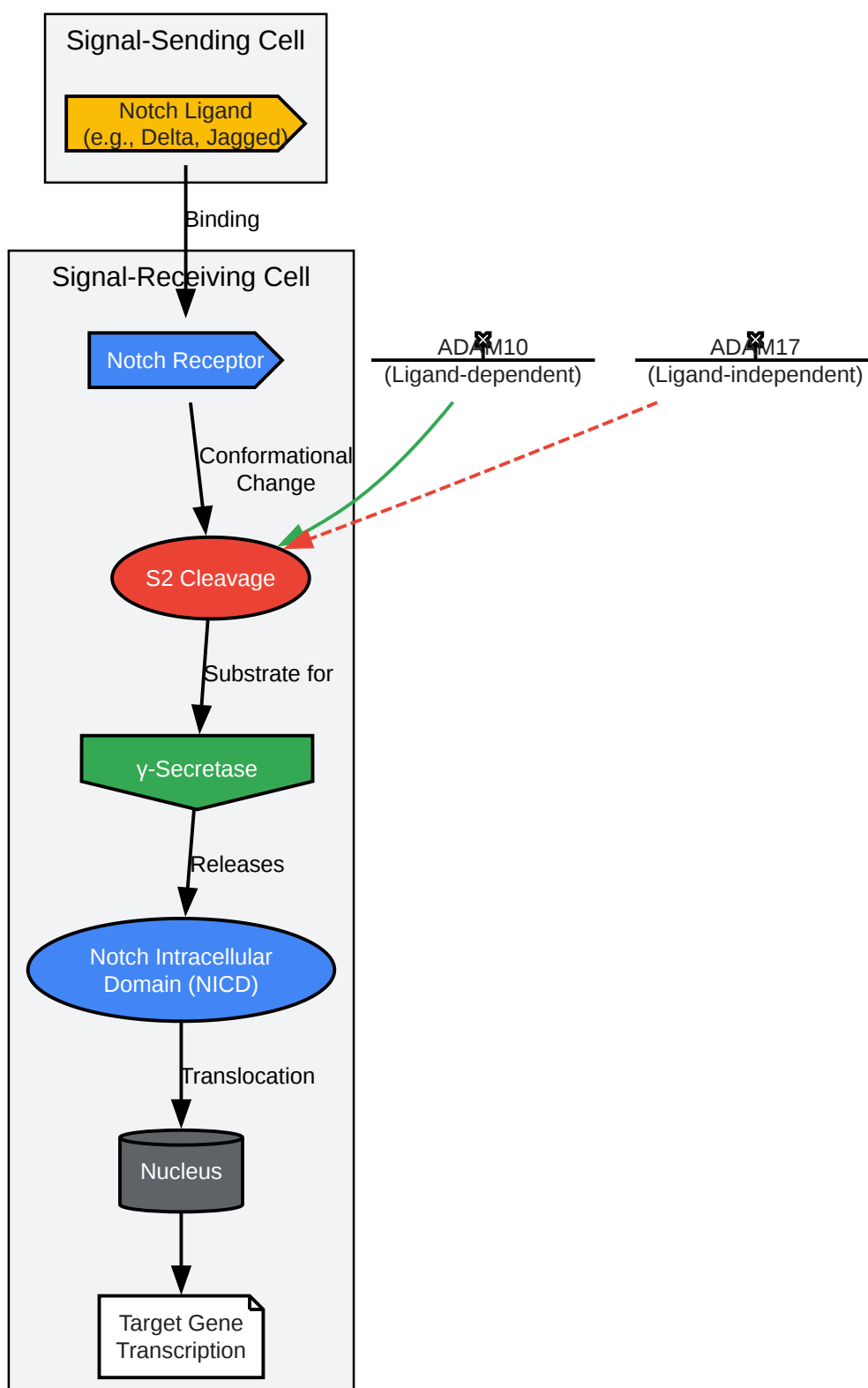
Inhibitor	Target(s)	IC50 / Ki (ADAM10)	IC50 / Ki (ADAM17/T ACE)	Selectivity (ADAM17 vs ADAM10)	Reference(s) )
TAPI-2	Broad- spectrum ADAMs/MMP s	3 $\mu$ M (Ki)	0.12 $\mu$ M (Ki)	~25-fold for ADAM17	<a href="#">[1]</a>
GI254023X	ADAM10 selective	5.3 nM (IC50)	541 nM (IC50)	~0.01-fold (i.e., ~100- fold for ADAM10)	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
GW280264X	Dual ADAM10/AD AM17	11.5 nM (IC50)	8.0 nM (IC50)	~1.4-fold for ADAM17	<a href="#">[5]</a>
KP-457	ADAM17 selective	748 nM (IC50)	11.1 nM (IC50)	~67-fold for ADAM17	<a href="#">[6]</a>
JG26	ADAM8/ADA M17 selective	150 nM (IC50)	1.9 nM (IC50)	~79-fold for ADAM17	<a href="#">[6]</a>

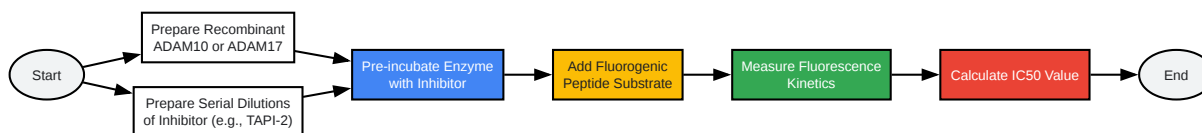
As the data illustrates, **TAPI-2** is a potent inhibitor of ADAM17 but also demonstrates significant activity against ADAM10. In contrast, GI254023X is highly selective for ADAM10, while KP-457 and JG26 show strong selectivity for ADAM17. GW280264X is a potent dual inhibitor of both ADAM10 and ADAM17.

## Signaling Pathways: The Roles of ADAM10 and ADAM17

ADAM10 and ADAM17 are key "sheddases" that cleave and release the extracellular domains of a wide variety of cell surface proteins, thereby modulating critical signaling pathways. Their substrate specificities, while overlapping for some proteins, are also distinct, leading to different biological outcomes.

One of the most well-characterized pathways regulated by these proteases is the Notch signaling pathway, which is crucial for cell fate decisions. ADAM10 is the primary sheddase responsible for the ligand-dependent activation of Notch receptors.<sup>[7]</sup><sup>[8]</sup> In contrast, ADAM17 is more commonly associated with ligand-independent Notch cleavage.<sup>[7]</sup>





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